molecular formula C11H11NO3S B2780881 methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate CAS No. 2380034-80-8

methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate

Cat. No.: B2780881
CAS No.: 2380034-80-8
M. Wt: 237.27
InChI Key: QURZVMGPOYOAAQ-UHFFFAOYSA-N
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Description

methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate is an organic compound that features a unique combination of furan and thiophene rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate typically involves the condensation of furan and thiophene derivatives with carbamate precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under controlled conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and furan derivatives, such as:

Uniqueness

methyl N-{[4-(furan-3-yl)thiophen-2-yl]methyl}carbamate is unique due to its specific combination of furan and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-14-11(13)12-5-10-4-9(7-16-10)8-2-3-15-6-8/h2-4,6-7H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURZVMGPOYOAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC(=CS1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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